N-[(1,3-dioxan-4-yl)methyl]prop-2-enamide
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Overview
Description
N-[(1,3-dioxan-4-yl)methyl]prop-2-enamide , also known by its IUPAC name, is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.196 g/mol . It appears as a pearl white powder with a savoury aroma . The compound’s structure consists of a prop-2-enamide group attached to a 1,3-dioxane ring, which contains a 1,3-dioxane-4-ylmethyl substituent .
Synthesis Analysis
1,3-Dioxanes and 1,3-dioxolanes can be readily prepared from carbonyl compounds using 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The resulting 1,3-dioxanes are more stable when derived from 1,3-diols. A common protection method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous water removal from the reaction mixture. Cyclic acetals offer stability against nucleophiles and bases .
Molecular Structure Analysis
The molecular structure of this compound comprises a 1,3-dioxane ring connected to a prop-2-enamide group. The 1,3-dioxane-4-ylmethyl substituent contributes to its overall shape and properties .
Chemical Reactions Analysis
- Acetalization : this compound can be synthesized through acetalization reactions using trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide. This method allows selective acetalization of aldehydes even in the presence of ketones .
- In Situ Acetal Exchange : Carbonyl compounds can be converted to 1,3-dioxanes via an in situ acetal exchange process using ethyl orthoformate, 1,3-propanediol, and a catalytic amount of NBS .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
N-(1,3-dioxan-4-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-8(10)9-5-7-3-4-11-6-12-7/h2,7H,1,3-6H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWLFZUQEYMPNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCOCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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